molecular formula C11H19NO4 B1457531 3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid CAS No. 1521114-14-6

3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid

Cat. No.: B1457531
CAS No.: 1521114-14-6
M. Wt: 229.27 g/mol
InChI Key: TUYWARXNNONHLS-UHFFFAOYSA-N
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Description

3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Biochemical Analysis

Biochemical Properties

3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and biomolecules, facilitating the formation of peptide bonds and other chemical transformations. The compound’s Boc protecting group is crucial in preventing unwanted side reactions during synthesis. Enzymes such as proteases and peptidases can remove the Boc group, allowing the azetidine ring to participate in further biochemical reactions. Additionally, this compound can interact with amino acids and other small molecules, forming stable complexes that are essential for various biochemical processes .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in cellular responses. For example, it can affect the phosphorylation status of key signaling proteins, thereby altering their activity and downstream effects. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of specific genes, ultimately affecting cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, modulating their activity. For instance, it can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The Boc protecting group can be cleaved by specific enzymes, exposing the reactive azetidine ring, which can then participate in further chemical reactions. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light, heat, or moisture. This degradation can lead to changes in its biochemical activity and effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, although its activity may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound’s effects become detrimental, leading to cellular damage and other adverse outcomes. It is essential to carefully control the dosage of this compound in animal studies to avoid toxicity and ensure optimal results .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions. These metabolic pathways are essential for the compound’s activity and effectiveness in biochemical applications. Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and effectiveness, as its localization within cells can influence its interactions with target biomolecules. Additionally, the compound’s accumulation in specific tissues can have implications for its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can participate in various biochemical reactions. The subcellular localization of this compound is essential for its role in cellular processes and overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid typically involves the protection of azetidine with a tert-butoxycarbonyl (Boc) group followed by the introduction of a propanoic acid moiety. One common method involves the reaction of azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected azetidine. This intermediate is then reacted with a suitable propanoic acid derivative under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems for the efficient introduction of the tert-butoxycarbonyl group. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of biochemical probes and enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is unique due to its combination of the azetidine ring and the Boc-protected propanoic acid moiety. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-8(7-12)4-5-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYWARXNNONHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521114-14-6
Record name 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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